molecular formula C17H20BrN3O3S2 B611107 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide CAS No. 1090528-71-4

4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide

Cat. No. B611107
M. Wt: 458.38
InChI Key: PNTQVMBKHCOLQD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Piperazine derivatives have shown significant biological interest due to their potential antiviral and antimicrobial activities. A related compound, 3-bromophenyl substituted thiourea derivative of piperazine, exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV). Additionally, this compound, along with others in the series, demonstrated potent antimicrobial activity against a range of microbial species (Reddy et al., 2013).

Biological Activity in Heterocyclic Synthesis

  • Piperazine compounds have been used in the synthesis of various heterocyclic compounds. For instance, the reaction of certain piperazine derivatives with secondary amines resulted in the formation of N,N′-disubstituted piperazine derivatives, highlighting the versatility of piperazine structures in chemical synthesis and their potential biological applications (Vasileva et al., 2018).

Synthesis of Novel Derivatives and Their Antimicrobial Activities

  • Novel derivatives of piperazine-1-carboxamide have been synthesized, and their chemical structures were confirmed through various spectroscopic techniques. These compounds were evaluated for their in vitro antibacterial and antifungal activities, with some showing potential as antimicrobial agents (Babu et al., 2015).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling practices associated with the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties or mechanism of action.


properties

IUPAC Name

4-(3-bromophenyl)sulfonyl-N-(1-thiophen-2-ylethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S2/c1-13(16-6-3-11-25-16)19-17(22)20-7-9-21(10-8-20)26(23,24)15-5-2-4-14(18)12-15/h2-6,11-13H,7-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTQVMBKHCOLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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